3-Bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a small molecule inhibitor of BCR-ABL, a tyrosine kinase that plays a crucial role in the development of chronic myeloid leukemia (CML) []. This compound belongs to a class of myristate inhibitors, which target the myristate binding pocket of BCR-ABL []. Inhibiting this binding pocket disrupts the kinase activity of BCR-ABL and prevents the proliferation of cancerous cells [].
The primary application of 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, as suggested by the available literature, is in the field of cancer research, specifically for chronic myeloid leukemia []. It acts as a potent and selective inhibitor of BCR-ABL, making it a potential therapeutic agent for CML [].
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: